molecular formula C18H19N5O3S B2998540 N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924838-16-4

N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2998540
CAS No.: 924838-16-4
M. Wt: 385.44
InChI Key: IMEFESCJQUAMEV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a tetrazole ring and two methoxyphenyl groups. The tetrazole moiety, a nitrogen-rich heterocycle, is linked via a sulfanyl group to the propanamide chain, while the amide nitrogen is bonded to a 2-methoxyphenyl group. While explicit synthesis details are unavailable in the provided evidence, analogous compounds (e.g., benzimidazole derivatives) have been synthesized via multi-step organic reactions, including condensation and cyclization processes . The compound’s anti-parasitic activity against Leishmania species highlights its therapeutic relevance, especially given emerging drug resistance in parasitic diseases .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-8-4-6-10-15(13)25-2)27-18-20-21-22-23(18)14-9-5-7-11-16(14)26-3/h4-12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFESCJQUAMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with 2-methoxyphenylthiol to form the thioether linkage.

    Amide Formation: Finally, the thioether compound is reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, in particular, is of interest due to its known biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of methoxyphenyl and tetrazole groups suggests it may interact with biological targets in unique ways, potentially leading to new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide exerts its effects would depend on its specific application. Generally, the methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the tetrazole ring could form hydrogen bonds or coordinate with metal ions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide and its analogs are critical for understanding SAR (Structure-Activity Relationships). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes Reference
This compound (Target) Not explicitly given Not provided Two 2-methoxyphenyl groups, propanamide chain, tetrazole-sulfanyl linkage Anti-Leishmania activity; potential for overcoming drug resistance
3-(4-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)phenyl)-2-amino-propanoic acid C₃₃H₃₈N₆O₅ 598.69 Biphenyl group, pentanamido chain, tetrazole No explicit bioactivity; high yield (69%) suggests synthetic feasibility
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C₁₇H₁₆ClN₅O₂S 389.86 Chloro-methylphenyl group, acetamide chain (shorter than propanamide) Increased lipophilicity due to chlorine; potential enhanced antimicrobial action
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 Ethylphenyl and methylphenyl groups; fewer H-bond acceptors (4 vs. target’s ~6) Reduced solubility; possible pharmacokinetic challenges

Key Findings:

Chain Length: The acetamide analog’s shorter chain (vs. propanamide) may restrict conformational flexibility, impacting target binding .

Bioactivity: The target compound’s anti-Leishmania activity is notable, but the biphenyl-tetrazole derivative (C₃₃H₃₈N₆O₅) lacks reported biological data despite its higher molecular weight and synthetic accessibility .

Physicochemical Properties :

  • The ethyl/methylphenyl analog (C₁₉H₂₁N₅O) has fewer H-bond acceptors (4 vs. ~6 in the target), likely reducing solubility and bioavailability .
  • The chloro-substituted compound’s higher lipophilicity (Cl atom) may improve membrane penetration but could increase toxicity risks .

Synthetic Feasibility :

  • The biphenyl-tetrazole compound’s 69% yield suggests efficient synthesis, whereas the target compound’s multi-step synthesis (inferred from analogs) may pose scalability challenges .

Biological Activity

N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The tetrazole moiety is often synthesized through cyclization reactions involving azides and other nitrogen-containing compounds. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds featuring the tetrazole structure. For instance, similar compounds have demonstrated significant activity against various pathogens, including Leishmania species. Specifically, derivatives like N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine have shown IC50 values in the micromolar range against L. mexicana, indicating that modifications in the tetrazole structure can enhance biological activity against parasites .

The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis in target cells. Ultrastructural studies have shown that treated parasites exhibit significant morphological changes such as membrane blebbing and mitochondrial disorganization, which are indicative of apoptotic processes .

Case Studies

  • Leishmanicidal Activity : In a study evaluating the leishmanicidal activity of related compounds, it was found that certain derivatives reduced parasite loads significantly in vivo models. For example, a compound with similar structural features reduced the parasite load by 71% in experimental models of cutaneous leishmaniasis .
  • Antimalarial Activity : While specific data on this compound’s antimalarial activity is limited, related compounds have shown modest activity against malaria parasites, suggesting potential for further exploration in this area .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings and the tetrazole moiety. A detailed SAR analysis can reveal which modifications enhance potency and selectivity against specific pathogens.

CompoundStructureIC50 (µM)Target
Compound 8N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine3.21 (promastigote)L. mexicana
N/AN-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazine]ModestAntimalarial
N/ASimilar tetrazole derivativesVariesVarious pathogens

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